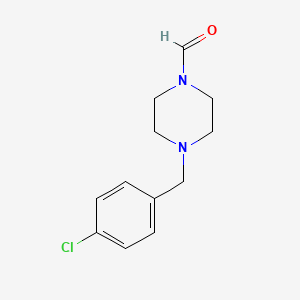
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been extensively studied in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant properties and has been used in various laboratory experiments to investigate its potential therapeutic applications.
作用机制
DMTU exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to increase the levels of endogenous antioxidants, such as glutathione, and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
DMTU has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, DMTU has been shown to possess anti-inflammatory and anti-apoptotic effects. The compound has also been shown to modulate calcium homeostasis and inhibit the formation of reactive oxygen species.
实验室实验的优点和局限性
One advantage of using DMTU in laboratory experiments is its relatively low toxicity. The compound has been shown to have a high LD50, indicating that it is relatively safe to handle. Additionally, DMTU is stable under a wide range of conditions, making it easy to work with. One limitation of using DMTU in laboratory experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are numerous future directions for research on DMTU. One potential area of investigation is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the compound's potential use as an anti-inflammatory agent or as a modulator of calcium homeostasis. Finally, research could be conducted to investigate the potential of DMTU as a therapeutic agent in other disease states, such as cardiovascular disease or cancer.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been extensively studied in scientific research. The compound possesses antioxidant properties and has been investigated for its potential therapeutic applications in a variety of disease states. While there are limitations to using DMTU in laboratory experiments, its relatively low toxicity and stability make it a promising compound for further investigation. Future research on DMTU could yield valuable insights into its therapeutic potential and contribute to the development of novel treatments for a variety of diseases.
合成方法
DMTU can be synthesized through the reaction of 3,4-dimethoxyaniline and 2-ethoxybenzoyl isothiocyanate. The reaction occurs in the presence of a base, such as sodium hydroxide, and yields DMTU as a white crystalline solid.
科学研究应用
DMTU has been used in numerous scientific studies to investigate its potential therapeutic applications. One area of research where DMTU has shown promise is in the field of neuroprotection. Studies have shown that DMTU possesses neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-14-8-6-5-7-13(14)19-17(23)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQONKKNJYJDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


